Cas no 185200-33-3 (Methyl 2-(3-bromo-4-nitrophenyl)acetate)

Methyl 2-(3-bromo-4-nitrophenyl)acetate is a brominated and nitrated phenylacetic acid derivative, commonly utilized as an intermediate in organic synthesis and pharmaceutical research. The presence of both bromo and nitro functional groups enhances its reactivity, making it valuable for further functionalization, such as nucleophilic substitution or reduction reactions. Its ester group provides stability while allowing for hydrolysis to the corresponding carboxylic acid when needed. This compound is particularly useful in the development of fine chemicals, agrochemicals, and active pharmaceutical ingredients (APIs). High purity grades ensure consistent performance in synthetic applications, supporting precise and reproducible results in laboratory and industrial settings.
Methyl 2-(3-bromo-4-nitrophenyl)acetate structure
185200-33-3 structure
Product Name:Methyl 2-(3-bromo-4-nitrophenyl)acetate
CAS No:185200-33-3
MF:C9H8BrNO4
MW:274.068121910095
CID:1033106
PubChem ID:23512304
Update Time:2025-06-30

Methyl 2-(3-bromo-4-nitrophenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(3-bromo-4-nitrophenyl)acetate
    • METHYL 3-BROMO-4-NITROPHENYLACETATE
    • (3-bromo-4-nitrophenyl)acetic acid methyl ester
    • 3-(bromo-4-nitrophenyl)acetic acid methyl ester
    • AK119975
    • KB-255031
    • methyl (3-bromo-4-nitrophenyl)acetate
    • SureCN3726108
    • Methyl2-(3-bromo-4-nitrophenyl)acetate
    • YRVHCAKUFXGWNU-UHFFFAOYSA-N
    • AT20912
    • SCHEMBL3726108
    • DB-370693
    • (3-Bromo-4-nitrophenyl) acetic acid methyl ester
    • DTXSID00634667
    • 185200-33-3
    • MDL: MFCD18398874
    • Inchi: 1S/C9H8BrNO4/c1-15-9(12)5-6-2-3-8(11(13)14)7(10)4-6/h2-4H,5H2,1H3
    • InChI Key: YRVHCAKUFXGWNU-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(=C1)CC(=O)OC)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 272.96364
  • Monoisotopic Mass: 272.96367g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 72.1Ų

Experimental Properties

  • PSA: 69.44

Methyl 2-(3-bromo-4-nitrophenyl)acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD12102401-1g
Methyl 2-(3-bromo-4-nitrophenyl)acetate
185200-33-3 95+%
1g
$772 2024-07-24

Additional information on Methyl 2-(3-bromo-4-nitrophenyl)acetate

Methyl 2-(3-bromo-4-nitrophenyl)acetate: A Comprehensive Overview

Methyl 2-(3-bromo-4-nitrophenyl)acetate, also known by its CAS number 185200-33-3, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure and properties, has been the subject of extensive research in recent years. The molecule consists of a methyl group attached to an acetate moiety, which is further connected to a phenyl ring substituted with bromine and nitro groups. The combination of these functional groups imparts distinctive chemical and physical properties to the compound.

Recent studies have highlighted the potential of Methyl 2-(3-bromo-4-nitrophenyl)acetate in various applications, particularly in the synthesis of advanced materials and pharmaceuticals. The bromine and nitro substituents on the phenyl ring contribute to the compound's reactivity, making it a valuable intermediate in organic synthesis. Researchers have explored its role in the development of novel drugs targeting specific biological pathways, leveraging its ability to participate in nucleophilic aromatic substitution reactions.

The CAS number 185200-33-3 is a critical identifier for this compound, ensuring consistency in scientific communication and regulatory compliance. Its structure has been thoroughly characterized using modern analytical techniques such as NMR spectroscopy and mass spectrometry, providing insights into its molecular geometry and stability. These studies have revealed that the compound exhibits a high degree of planarity due to the resonance stabilization provided by the nitro group, which also enhances its electronic properties.

In terms of synthesis, Methyl 2-(3-bromo-4-nitrophenyl)acetate can be prepared through various routes, including Friedel-Crafts acylation and nucleophilic aromatic substitution. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the reliance on hazardous reagents. These improvements have not only enhanced the scalability of production but also contributed to the sustainability of chemical manufacturing processes.

From an applications perspective, this compound has shown promise in the development of advanced materials such as conductive polymers and sensors. Its ability to undergo redox reactions makes it a candidate for use in energy storage devices like supercapacitors and batteries. Additionally, its role as an intermediate in pharmaceutical synthesis has been explored, with researchers investigating its potential as a precursor for bioactive molecules targeting diseases such as cancer and neurodegenerative disorders.

Recent research has also focused on understanding the environmental impact of Methyl 2-(3-bromo-4-nitrophenyl)acetate. Studies have examined its biodegradability and toxicity profiles, providing valuable insights into its safe handling and disposal. These findings are crucial for ensuring that its use aligns with global regulations on chemical safety and environmental protection.

In conclusion, Methyl 2-(3-bromo-4-nitrophenyl)acetate (CAS No. 185200-33-3) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure, reactivity, and compatibility with modern synthetic methods make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new aspects of its properties and applications, this compound is poised to play an increasingly important role in advancing scientific innovation.

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